molecular formula C13H14N4O4 B4229760 2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide

2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide

Cat. No.: B4229760
M. Wt: 290.27 g/mol
InChI Key: AQOUJFSYFNWPLO-UHFFFAOYSA-N
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Description

2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Acylation Reaction: The pyridazinone core is then acylated with 4-nitrophenylacetyl chloride in the presence of a base such as triethylamine or pyridine to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-nitrophenyl)acetamide
  • 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-chlorophenyl)acetamide
  • 2-(6-methyl-3-oxo-2,3,4,5-tetrahydro-4-pyridazinyl)-N-(4-methoxyphenyl)acetamide

Uniqueness

2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-8-6-9(13(19)16-15-8)7-12(18)14-10-2-4-11(5-3-10)17(20)21/h2-5,9H,6-7H2,1H3,(H,14,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOUJFSYFNWPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C(C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide
Reactant of Route 2
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2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide
Reactant of Route 4
2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide
Reactant of Route 6
2-(3-methyl-6-oxo-4,5-dihydro-1H-pyridazin-5-yl)-N-(4-nitrophenyl)acetamide

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